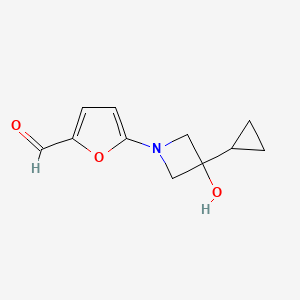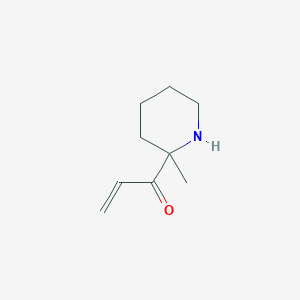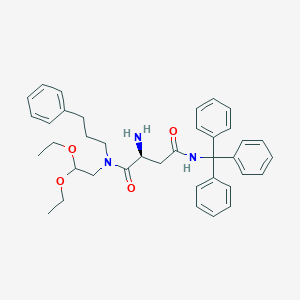
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, a phenylpropyl group, and a tritylsuccinamide moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the succinamide backbone: This can be achieved through the reaction of succinic anhydride with an appropriate amine under reflux conditions.
Introduction of the trityl group: The trityl group can be introduced via a nucleophilic substitution reaction using trityl chloride and a base such as triethylamine.
Attachment of the diethoxyethyl group: This step may involve the reaction of an appropriate diethoxyethyl halide with the intermediate compound.
Incorporation of the phenylpropyl group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylpropyl boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or diethoxyethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant or antineoplastic agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar succinamide backbone and have been studied for their anticonvulsant and anticancer properties
Phthalimide derivatives: These compounds are structurally related and have been investigated for their biological activities, including antiepileptic and antineoplastic effects.
Uniqueness
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
分子式 |
C38H45N3O4 |
|---|---|
分子量 |
607.8 g/mol |
IUPAC名 |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)-N'-tritylbutanediamide |
InChI |
InChI=1S/C38H45N3O4/c1-3-44-36(45-4-2)29-41(27-17-20-30-18-9-5-10-19-30)37(43)34(39)28-35(42)40-38(31-21-11-6-12-22-31,32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-16,18-19,21-26,34,36H,3-4,17,20,27-29,39H2,1-2H3,(H,40,42)/t34-/m0/s1 |
InChIキー |
QAOOIMUWPFSBMC-UMSFTDKQSA-N |
異性体SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
正規SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


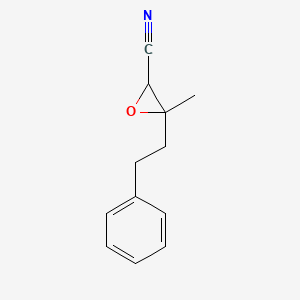


![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)


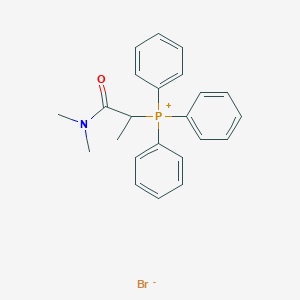
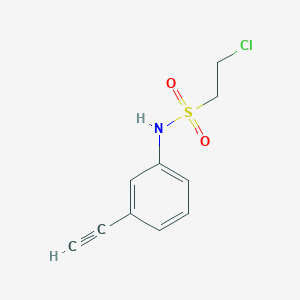
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)

![2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
